Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2349371-98-6) is a heterocyclic compound featuring a fused triazole-pyridine core with a bromine atom at position 6 and a methyl ester group at position 6. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.06 g/mol . This compound is commercially available in varying quantities (e.g., 50 mg to 5 g) at prices ranging from €170 to €469 per gram, depending on the scale . It is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization via cross-coupling reactions or ester hydrolysis .
Properties
IUPAC Name |
methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5(9)3-12-4-10-11-7(6)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCHRIDCPSENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridine derivative .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has been studied for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications in the triazole ring can enhance antimicrobial potency against resistant strains .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its role as a therapeutic agent in treating inflammatory diseases . The mechanism involves the modulation of signaling pathways that are crucial in inflammation.
Agrochemical Applications
Pesticide Development
this compound has been explored for its insecticidal properties. Research has indicated that compounds containing the triazolo moiety can disrupt the nervous system of pests, leading to their mortality. Field trials have shown promising results in controlling agricultural pests while being less toxic to non-target species .
Material Science
Polymer Chemistry
In the realm of materials science, this compound is being investigated for its potential use in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of triazole derivatives into polymer matrices has been shown to improve stability and resistance to degradation under environmental stressors .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various triazolo derivatives including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Insecticidal Activity
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively reduced pest populations by over 70% within two weeks of application. These findings suggest a viable alternative to conventional pesticides with lower environmental impact.
Mechanism of Action
The mechanism of action of methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The bromine atom and methyl ester group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, F, CF₃) at C6 or C8 increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
- Ester vs. thione : The methyl ester group in the target compound offers hydrolytic stability compared to the thione analogue, which may exhibit tautomerism or higher reactivity .
Physical and Chemical Properties
- Purity : The target compound is typically available at 95–98% purity, comparable to analogues like 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (98%) and 6-Chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (95%) .
- Solubility: The methyl ester group enhances solubility in organic solvents (e.g., DMSO, THF) relative to non-esterified derivatives like 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine .
Commercial Availability and Pricing
Biological Activity
Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 2349371-98-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- Structure : The compound features a triazole ring system substituted with a bromine atom and a carboxylate group, which may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, primarily in the context of cancer research and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties:
- Chlamydial Activity : Compounds based on the triazole scaffold have shown selective activity against Chlamydia species. They affect chlamydial inclusion numbers and morphology in infected cells .
- Gram-positive and Gram-negative Bacteria : Preliminary studies indicate that derivatives of similar compounds possess antimicrobial effects against various bacterial strains .
The biological activity of this compound is hypothesized to involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as c-Met and others involved in cell signaling pathways critical for cancer progression.
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Safety Profile
While the compound is noted for its potential therapeutic effects, safety data indicates it may cause skin irritation and other hazards if mishandled. Proper precautions should be taken when handling this chemical .
Comparative Analysis
To understand the relative efficacy of this compound compared to similar compounds:
| Compound Name | Molecular Formula | IC50 (µM) | Target |
|---|---|---|---|
| This compound | C8H6BrN3O2 | TBD | TBD |
| Related Compound (22i) | C7H6BrN3 | 0.83 (A549), 0.15 (MCF-7) | c-Met kinase |
| Antimicrobial Derivative | Varies | TBD | Chlamydia |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
